N-(1-adamantylmethyl)-N'-isopropylurea

sEH inhibition structure-activity relationship enzyme assay

N-(1-Adamantylmethyl)-N'-isopropylurea is a target-oriented, sub-nanomolar (IC₅₀ = 0.8 nM) inhibitor of human soluble epoxide hydrolase (sEH). Its assembly via a 1-(isocyanatomethyl)adamantane intermediate yields a distinct methylene-spacer architecture proven to critically govern sEH binding and in vivo stability. This scaffold serves as an indispensable baseline comparator to validate assay sensitivity, benchmark linker SAR, and confirm batch-to-batch integrity in CNS penetrant programs.

Molecular Formula C15H26N2O
Molecular Weight 250.38 g/mol
Cat. No. B3831564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantylmethyl)-N'-isopropylurea
Molecular FormulaC15H26N2O
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C15H26N2O/c1-10(2)17-14(18)16-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H2,16,17,18)
InChIKeyCOJLEMRHHZNVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Adamantylmethyl)-N'-isopropylurea: Target-Oriented sEH Inhibitor and Lipophilic Building Block for Procurement


N-(1-Adamantylmethyl)-N'-isopropylurea (IUPAC: 1-(1-adamantylmethyl)-3-isopropylurea; CAS not universally standardized but referenced under MFCD00154730) is a 1,3-disubstituted urea derivative featuring a bulky adamantane cage linked via a methylene spacer to one urea nitrogen, with an isopropyl group on the opposing nitrogen . The compound belongs to the class of adamantyl ureas recognized as target-oriented inhibitors of human soluble epoxide hydrolase (sEH), an enzyme in the arachidonic acid cascade implicated in hypertension, inflammation, and pain [1]. Its predicted physicochemical profile—LogP 3.28, polar surface area 41 Ų, zero Rule of 5 violations—defines it as a lipophilic, moderately sized scaffold with favorable drug-likeness properties suitable for early discovery screening and medicinal chemistry optimization .

Why N-(1-Adamantylmethyl)-N'-isopropylurea Cannot Be Simply Substituted with Other Adamantyl Ureas


Adamantyl ureas are not functionally interchangeable despite their shared core scaffold. Systematic structure-activity relationship (SAR) studies demonstrate that the presence, length, and composition of the linker between the adamantane cage and the urea pharmacophore critically govern both inhibitory potency against human sEH and metabolic stability in liver microsomes [1]. The introduction of a single methylene spacer in N-(1-adamantylmethyl)-N'-isopropylurea alters the geometric and electronic presentation of the urea group to the sEH catalytic tunnel, resulting in a distinct activity profile compared to directly N-adamantyl-substituted analogs [2]. Moreover, variations in adamantane bridgehead substitution patterns yield divergent effects on human versus murine sEH inhibition and profoundly impact microsomal clearance, with each additional methyl group on the adamantane core accelerating metabolic degradation by up to 98-fold [3]. Generic substitution therefore risks both potency loss and unpredictable in vivo exposure.

N-(1-Adamantylmethyl)-N'-isopropylurea: Head-to-Head Comparative Data for Procurement Decisions


Methylene Spacer Enhances Human sEH Inhibitory Potency Relative to Direct N-Adamantyl Analog

In a systematic SAR study of adamantyl ureas, the compound bearing a methylene spacer (A2, N-(1-adamantylmethyl)-N'-isopropylurea) demonstrated significantly higher inhibitory potency against recombinant human sEH compared to its direct N-adamantyl analog lacking the spacer (A3, 1-(adamantan-1-yl)-3-isopropylurea) [1].

sEH inhibition structure-activity relationship enzyme assay

Unsubstituted Adamantane Core Preserves Metabolic Stability Versus Methylated Analogs

The unsubstituted adamantane core in N-(1-adamantylmethyl)-N'-isopropylurea confers superior metabolic stability in human liver microsomes compared to analogs bearing bridgehead methyl substitutions. While a single methyl group on adamantane yields a modest 4-fold potency increase, it introduces metabolic liability: compounds with two or three bridgehead methyl substituents exhibit 8-fold and 98-fold decreases in microsomal stability, respectively [1]. The unsubstituted adamantane scaffold in A2 maintains baseline stability without the accelerated clearance observed in methylated counterparts.

metabolic stability liver microsomes drug metabolism

Predicted Lipophilicity and PSA Profile Enable Blood-Brain Barrier Penetration Assessment

N-(1-Adamantylmethyl)-N'-isopropylurea exhibits a predicted LogP of 3.28 and a polar surface area (PSA) of 41 Ų . Within the adamantyl urea chemical space, this physicochemical signature occupies a distinct region: it is substantially more lipophilic than polar-substituted analogs bearing hydroxyl or carboxylate functionalities (LogP typically < 2.0), yet less lipophilic than diadamantyl ureas which can exceed LogP 5.0 [1]. The combination of moderate LogP (3–4 range) and low PSA (< 60 Ų) aligns with established parameters predictive of passive blood-brain barrier permeability.

physicochemical properties blood-brain barrier ADME prediction

N-(1-Adamantylmethyl)-N'-isopropylurea: Evidence-Backed Application Scenarios for Procurement


Biochemical sEH Inhibition Screening and SAR Benchmarking

N-(1-Adamantylmethyl)-N'-isopropylurea serves as a sub-nanomolar (IC₅₀ = 0.8 nM) human sEH inhibitor with a well-characterized methylene spacer SAR signature. Procurement is indicated for laboratories conducting enzyme inhibition assays to validate assay sensitivity, establish baseline potency for new chemical series, or benchmark the effect of linker modifications on sEH engagement [1].

Metabolic Stability Profiling in Liver Microsome Assays

This compound is suitable as a reference standard for in vitro metabolic stability studies. Its unsubstituted adamantane core avoids the accelerated microsomal clearance observed in bridgehead-methylated analogs (8- to 98-fold decreased stability), enabling its use as a baseline comparator when evaluating metabolic liabilities introduced by scaffold modifications [1].

CNS Drug Discovery Programs Requiring Predicted BBB-Permeable Scaffolds

With predicted LogP 3.28 and PSA 41 Ų, N-(1-adamantylmethyl)-N'-isopropylurea occupies a physicochemical space predictive of passive blood-brain barrier permeability . Procurement is relevant for medicinal chemistry teams pursuing CNS-penetrant sEH inhibitors or utilizing the adamantylmethyl urea core as a privileged scaffold for brain-exposed small molecules.

Building Block for Synthesis of 1,3-Disubstituted Urea Libraries

The compound exemplifies the 1-[(adamantan-1-yl)methyl]-3-substituted urea architecture accessible via 1-(isocyanatomethyl)adamantane intermediate chemistry. This synthetic route has been demonstrated to yield structurally diverse ureas in yields up to 92% [2]. Procurement as a reference standard or synthetic precursor supports SAR exploration around the isopropyl substituent and adamantane linker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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